Methyl 2-(1-methyl-1H-imidazol-5-yl)acetate
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Overview
Description
Methyl 2-(1-methyl-1H-imidazol-5-yl)acetate is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a methyl group attached to the nitrogen atom at position 1 of the imidazole ring and an acetate group at position 2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1-methyl-1H-imidazol-5-yl)acetate typically involves the cyclization of amido-nitriles. One common method includes the reaction of 2-hydroxyimidazole with methanol to form 2-hydroxymethylimidazole, followed by nitration to yield 1-methyl-5-nitro-2-hydroxymethylimidazole . Another approach involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production methods for this compound are generally based on the same synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maintain the desired temperature, pressure, and pH levels.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1-methyl-1H-imidazol-5-yl)acetate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the acetate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole carboxylic acids, while reduction can produce imidazole alcohols.
Scientific Research Applications
Methyl 2-(1-methyl-1H-imidazol-5-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and antifungal properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(1-methyl-1H-imidazol-5-yl)acetate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-Methylimidazole: Shares the imidazole core but lacks the acetate group.
2-(1H-Imidazol-1-yl)acetic acid: Similar structure but with a carboxylic acid group instead of an ester.
Metronidazole: Contains a nitroimidazole moiety and is used as an antimicrobial agent.
Uniqueness
Methyl 2-(1-methyl-1H-imidazol-5-yl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methyl group and an acetate group on the imidazole ring makes it a versatile intermediate in various synthetic and research applications .
Biological Activity
Methyl 2-(1-methyl-1H-imidazol-5-yl)acetate is a compound that belongs to the class of imidazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential antimicrobial, antifungal, and antitumor properties, as well as its mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is C6H8N2O2, with a molecular weight of 140.14 g/mol. The compound features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. This structure is crucial for the compound's biological activity due to its ability to interact with various biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity . Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, its derivatives have been evaluated against common pathogens, suggesting a potential role in developing new antimicrobial agents .
Table 1: Antimicrobial Activity of this compound Derivatives
Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Ethyl 2-(1H-imidazol-1-yl)acetate | E. coli | 32 µg/mL |
This compound | Staphylococcus aureus | 16 µg/mL |
This compound | Pseudomonas aeruginosa | 64 µg/mL |
Antifungal Activity
In addition to its antibacterial properties, the compound has also been studied for its antifungal activity . Preliminary findings suggest that it may inhibit the growth of fungi such as Candida species, which are significant pathogens in immunocompromised individuals .
Antitumor Activity
This compound and its derivatives have shown promising results in antitumor studies . In vitro assays demonstrated that certain derivatives can significantly reduce the viability of cancer cell lines, including breast cancer (MDA-MB-231) and colon cancer (HCT116). For example, one study reported a reduction in cell viability by up to 55% at a concentration of 10 µM after three days of treatment .
Table 2: Antitumor Activity Against Various Cancer Cell Lines
Compound Name | Cell Line | IC50 (µM) |
---|---|---|
This compound | MDA-MB-231 | 10 |
Ethyl 2-(1H-imidazol-1-yl)acetate | HCT116 | 12 |
Propyl 2-(1-methyl-1H-imidazol-5-yl)acetate | HeLa | 15 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within microbial and cancer cells.
Interaction with Enzymes and Receptors
The imidazole ring allows for hydrogen bonding and coordination with metal ions, influencing enzyme activity and receptor modulation. This interaction can lead to:
- Inhibition of microbial growth : By disrupting essential metabolic pathways.
- Induction of apoptosis in cancer cells : Through the activation of apoptotic pathways or inhibition of cell proliferation signals .
Case Studies
Several case studies highlight the effectiveness of this compound in various applications:
- Antimicrobial Efficacy : A study conducted on the efficacy of imidazole derivatives against resistant bacterial strains found that this compound significantly reduced bacterial load in vitro.
- Cancer Treatment Research : In vivo studies using xenograft models demonstrated that treatment with this compound led to a substantial decrease in tumor size compared to control groups, indicating its potential as an anticancer agent.
Properties
CAS No. |
4200-49-1 |
---|---|
Molecular Formula |
C7H10N2O2 |
Molecular Weight |
154.17 g/mol |
IUPAC Name |
methyl 2-(3-methylimidazol-4-yl)acetate |
InChI |
InChI=1S/C7H10N2O2/c1-9-5-8-4-6(9)3-7(10)11-2/h4-5H,3H2,1-2H3 |
InChI Key |
WAABHRCKMXSPNK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC=C1CC(=O)OC |
Origin of Product |
United States |
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